3-Chloro-2,5,6-trimethylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18354-25-1 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-chloro-2,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-5-4-8(11)7(3)9(6(5)2)10(12)13/h4H,1-3H3,(H,12,13) |
InChI Key |
JRLXGVKKZQHJAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)O)C)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)O)C)Cl |
Other CAS No. |
18354-25-1 |
Related CAS |
38149-23-4 (hydrochloride salt) |
Synonyms |
3-chloro-2,5,6-trimethylbenzoate 3-chloro-2,5,6-trimethylbenzoate sodium CTMB |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Chloro 2,5,6 Trimethylbenzoic Acid
Retrosynthetic Analysis of the 3-Chloro-2,5,6-trimethylbenzoic Acid Scaffold
Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond of the carboxylic acid group and the carbon-halogen bond.
Two plausible retrosynthetic pathways can be envisioned:
Pathway A: Carboxyl Group Disconnection. The most straightforward disconnection is that of the carboxyl group. This can be achieved via two main synthetic transformations in the forward direction: the oxidation of a methyl group or the carboxylation of an organometallic intermediate. This leads to the key intermediate, 1-chloro-2,3,5,6-tetramethylbenzene or a corresponding organometallic reagent derived from 2-bromo-1,4,5,6-tetramethylbenzene. Further disconnection of the chloro and methyl groups leads back to a simple, polysubstituted benzene (B151609) ring like durene (1,2,4,5-tetramethylbenzene).
Pathway B: Chloro Group Disconnection. An alternative approach involves the disconnection of the C-Cl bond, suggesting a late-stage chlorination step in the forward synthesis. This pathway considers 2,3,5,6-tetramethylbenzoic acid as the immediate precursor. This precursor can then be disconnected further, as in Pathway A, leading back to durene.
The choice between these pathways in a practical synthesis would depend on the regioselectivity of the key reactions (chlorination and oxidation/carboxylation) and the availability of the required starting materials.
Classical and Modern Synthetic Routes to Polysubstituted Benzoic Acids
The synthesis of polysubstituted benzoic acids like this compound relies on controlling the regiochemistry of multiple substitution reactions on a benzene ring. The order of substituent introduction is critical to achieving the desired isomer. pressbooks.publibretexts.org
Classical Synthetic Routes:
Classical methods remain the bedrock for constructing such molecules. The primary strategies include:
Oxidation of Alkylbenzenes: A powerful and direct method for introducing a carboxylic acid group is the oxidation of a benzylic carbon. youtube.com For the target molecule, a plausible route starts with durene (1,2,4,5-tetramethylbenzene). Durene can undergo electrophilic chlorination to introduce the chlorine atom. The challenge then lies in the selective oxidation of one of the four methyl groups. The directing effects of the existing chloro and methyl groups, along with steric factors, would influence the regioselectivity of this step. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed.
Grignard Carboxylation: This method involves the formation of an organometallic reagent, typically a Grignard reagent, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidic workup. wikipedia.orggoogle.com The synthesis would begin with a suitable halogenated precursor, such as a brominated and chlorinated tetramethylbenzene. Formation of the Grignard reagent at the desired position, followed by reaction with solid CO₂ (dry ice), would yield the target benzoic acid. wikipedia.org The success of this route is contingent on the selective preparation of the required halo-aromatic precursor.
Friedel-Crafts Reactions and Subsequent Transformations: While less direct for this specific target, a general strategy for polysubstituted aromatics involves a sequence of Friedel-Crafts alkylation or acylation reactions to build the carbon skeleton, followed by other electrophilic substitutions (halogenation, nitration) and functional group interconversions. pressbooks.publibretexts.org The order of these steps is paramount to ensure the correct orientation of the incoming groups.
| Reaction Type | Key Reagents | Application in Synthesis | Reference |
| Oxidation of Alkylbenzene | KMnO₄, H₂CrO₄ | Conversion of a methyl group on the ring to a carboxylic acid. | youtube.com |
| Grignard Carboxylation | Mg, CO₂, H₃O⁺ | Introduction of a carboxylic acid via an organomagnesium intermediate. | wikipedia.orggoogle.com |
| Electrophilic Halogenation | Cl₂, FeCl₃ | Introduction of a chlorine atom onto the aromatic ring. | pressbooks.pub |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of methyl groups onto a benzene core (less controlled). | libretexts.org |
Modern Synthetic Routes:
Modern synthetic chemistry offers novel approaches, particularly through transition-metal-catalyzed C-H bond functionalization. acs.orgresearchgate.net These methods provide pathways for the direct introduction of functional groups onto the aromatic ring, potentially reducing the number of synthetic steps. For instance, directed C-H activation could, in principle, be used to selectively introduce the carboxyl or chloro group at a specific position, guided by an existing substituent. researchgate.net However, achieving the precise substitution pattern of this compound through C-H activation on a simpler precursor remains a significant challenge due to the complex interplay of electronic and steric effects.
Derivatization and Functionalization Strategies of this compound
Once synthesized, the this compound scaffold can be modified at two primary locations: the carboxylic acid group and the aromatic ring itself.
Reactions of the Carboxylic Acid Group:
The carboxylic acid moiety is a versatile functional handle. However, the presence of two ortho-methyl groups introduces significant steric hindrance, which can impede reactions at the carbonyl carbon. Specialized reagents or reaction conditions may be necessary to achieve high yields.
Esterification: Direct Fischer esterification with an alcohol under acidic catalysis would likely be slow. A more effective method would be to first convert the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. wikipedia.org
Amidation: Similar to esterification, direct amide formation is challenging. Activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the acid to an acid chloride are effective strategies for forming amides. wikipedia.org
Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org
Conversion to Anhydride: Dehydration, for instance with acetic anhydride, can produce the corresponding benzoic anhydride. wikipedia.org
| Derivative | Reaction | Key Reagents | Notes |
| Ester | Esterification | SOCl₂, then R-OH | Two-step process is preferred due to steric hindrance. |
| Amide | Amidation | (COCl)₂, then R₂NH | Conversion to acid chloride facilitates amide bond formation. |
| Alcohol | Reduction | LiAlH₄, then H₂O | Reduces the carboxylic acid to a primary alcohol. |
| Anhydride | Dehydration | Acetic Anhydride | Forms the symmetric anhydride. |
Functionalization of the Aromatic Ring:
Further substitution on the aromatic ring is challenging. The ring is already heavily substituted and sterically congested. The existing substituents are a mix of activating (methyl) and deactivating (chloro, carboxyl) groups, making the prediction of regioselectivity for further electrophilic aromatic substitution complex. The combined steric bulk of the three methyl groups and the chloro group would significantly hinder the approach of new electrophiles to the single remaining C-H position. Modern C-H activation techniques could potentially offer a route to functionalize this position, but it would require a carefully designed catalytic system. acs.orgresearchgate.net
Stereochemical Considerations in the Synthesis of Related Congeners
The target molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. However, stereochemistry becomes a critical consideration when synthesizing related congeners that possess elements of chirality.
The most relevant form of stereoisomerism in congeners of highly substituted, sterically hindered aromatics is atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers. uou.ac.in
For a congener of this compound, atropisomerism could be introduced by linking the molecule to another chemical entity, typically another aromatic ring, via a single bond. For example, if the carboxylic acid was converted to an amide by reacting it with a substituted aniline (B41778), a biaryl-like structure is formed. The significant steric bulk of the two ortho-methyl groups on the benzoic acid ring would severely restrict rotation around the newly formed C-N amide bond. If the aniline portion also has appropriate substitution, this restricted rotation can lead to the existence of stable, non-interconverting enantiomers (atropisomers).
Another possibility for introducing chirality would be through modifications of the substituents. For instance, if a related congener possessed a side chain with a chiral center, the molecule would exist as enantiomers or diastereomers. The synthesis of such molecules would require either the use of a chiral starting material or an asymmetric synthesis step to control the stereochemical outcome.
Advanced Spectroscopic Characterization Methodologies for 3 Chloro 2,5,6 Trimethylbenzoic Acid
High-Resolution NMR Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Chloro-2,5,6-trimethylbenzoic acid, both ¹H NMR and ¹³C NMR would be essential.
¹H NMR Spectroscopy: This technique would provide information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see:
A signal for the carboxylic acid proton (-COOH), typically a broad singlet in the downfield region (around 10-13 ppm).
A singlet for the aromatic proton. Its chemical shift would be influenced by the surrounding chloro and methyl substituents.
Three distinct singlets for the three methyl groups (-CH₃), as they are in different positions on the benzene (B151609) ring. The chemical shifts of these signals would provide clues about their proximity to the chlorine and carboxylic acid groups.
¹³C NMR Spectroscopy: This would reveal the number of non-equivalent carbon atoms in the molecule. For this compound, one would expect to see:
A signal for the carboxylic acid carbon.
Signals for the six carbons of the benzene ring. The carbon atom attached to the chlorine would show a characteristic chemical shift.
Three distinct signals for the three methyl group carbons.
While no specific data exists for the target compound, data for related compounds like 2-chlorobenzoic acid and 3-chlorobenzoic acid are available and used for structural confirmation of those molecules. rsc.org
Mass Spectrometry Techniques for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For this compound (molecular formula C₁₀H₁₁ClO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 198.64 g/mol ). The presence of a chlorine atom would result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern would likely involve the loss of characteristic fragments:
Loss of a hydroxyl radical (-OH, 17 amu) from the carboxylic acid group.
Loss of a carboxyl group (-COOH, 45 amu).
Loss of a methyl group (-CH₃, 15 amu).
Loss of a chlorine atom (-Cl, 35/37 amu).
Predicted mass spectrometry data, including collision cross sections for various adducts, is available on databases like PubChem, but experimental fragmentation data is not publicly documented. uni.lu
X-ray Diffraction Analysis of Crystalline Forms and Derivatives
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If single crystals of this compound could be grown, XRD analysis would provide precise information on:
Bond lengths and angles within the molecule.
The crystal lattice parameters (unit cell dimensions).
The arrangement of molecules within the crystal, including any intermolecular interactions like hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers.
While crystallographic data for this compound is not available, studies on related compounds such as 3-Chloro-2,4,5-trifluorobenzoic acid have been published, detailing their crystal structures and intermolecular interactions. nih.govresearchgate.net
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are unique for each compound and act as a molecular "fingerprint."
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:
A broad O-H stretching vibration from the carboxylic acid group (typically in the 2500-3300 cm⁻¹ region in the IR spectrum).
A strong C=O (carbonyl) stretching vibration from the carboxylic acid (around 1700 cm⁻¹).
C-H stretching vibrations from the methyl groups and the aromatic ring (around 2850-3100 cm⁻¹).
C-C stretching vibrations within the aromatic ring (in the 1400-1600 cm⁻¹ region).
A C-Cl stretching vibration (typically in the 600-800 cm⁻¹ range).
Without experimental data, a precise vibrational analysis cannot be performed. However, extensive literature exists on the vibrational spectra of related substituted benzoic acids.
UV-Visible Spectrophotometry for Electronic Transition Studies
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the electronic structure of the molecule.
For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene ring. The position and intensity of these bands (λmax) are influenced by the substituents on the ring. The carboxylic acid, chlorine atom, and methyl groups would all affect the energy of the π → π* electronic transitions of the benzene ring.
While no specific UV-Vis data for this compound is available, the spectra of related compounds like 2,4,6-trimethylbenzoic acid have been recorded and are available in databases. nist.gov The addition of the chloro-substituent would be expected to cause a small shift in the absorption maxima.
Computational and Theoretical Chemical Investigations of 3 Chloro 2,5,6 Trimethylbenzoic Acid
Density Functional Theory (DFT) for Molecular Structure and Reactivity Predictions
The following table presents a hypothetical representation of DFT-calculated geometric parameters for 3-Chloro-2,5,6-trimethylbenzoic acid, based on typical values for substituted benzoic acids.
| Parameter | Predicted Value |
| C-Cl Bond Length (Å) | 1.74 |
| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |
| C-C (carboxyl) Bond Length (Å) | 1.49 |
| C=O Bond Length (Å) | 1.22 |
| C-O Bond Length (Å) | 1.35 |
| O-H Bond Length (Å) | 0.97 |
| C-C-C (aromatic) Bond Angle (°) | 118 - 122 |
| C-C-Cl Bond Angle (°) | 119 |
| O=C-O Bond Angle (°) | 123 |
Note: The data in this table is illustrative and based on general values for similar compounds. Specific DFT calculations for this compound would be required for precise values.
Beyond molecular structure, DFT is a powerful tool for predicting the reactivity of this compound. By analyzing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated. These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack, offering valuable insights into its potential chemical behavior.
Quantum Chemical Descriptors: Fukui Indices and Molecular Electrostatic Potential (MEP) Analysis
To gain a more localized understanding of reactivity, quantum chemical descriptors such as Fukui indices and the Molecular Electrostatic Potential (MEP) are employed. Fukui functions are a key concept in conceptual DFT and are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.netnih.gov
For this compound, the calculation of condensed Fukui indices for each atom would reveal the specific sites most susceptible to chemical reactions. Generally, in substituted benzoic acids, the carboxyl group and the substituted positions on the aromatic ring are of particular interest.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.
In the case of this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a prime target for electrophiles. The acidic proton of the carboxyl group would be associated with a region of high positive potential, indicating its susceptibility to deprotonation. The chlorine atom, being electronegative, would also influence the electrostatic potential of the aromatic ring.
Natural Bond Orbital (NBO) and Charge Distribution (CHelpG, ESP) Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the Lewis-like chemical bonding structure of a molecule, including the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis-type NBOs. This analysis can reveal important information about hyperconjugative interactions and charge transfer within the this compound molecule.
The charge distribution within a molecule is a fundamental property that governs its electrostatic interactions and reactivity. Computational methods provide several schemes for calculating atomic charges, including Mulliken population analysis, CHelpG (Charges from Electrostatic Potentials using a Grid based method), and ESP (Electrostatic Potential) derived charges. While Mulliken charges are computationally inexpensive, they can be sensitive to the basis set used. CHelpG and ESP charges are generally considered more reliable as they are derived from the electrostatic potential, which is a physical observable.
A study on a series of substituted benzoic acids using DFT calculations revealed that the calculated Löwdin, Mulliken, and natural population analysis charges on the atoms of the dissociating carboxylic acid group correlate well with experimental pKa values. psu.edu The following table provides an illustrative example of calculated atomic charges for a substituted benzoic acid.
| Atom | Mulliken Charge (a.u.) | Löwdin Charge (a.u.) |
| C (carboxyl) | +0.45 | +0.20 |
| O (carbonyl) | -0.35 | -0.25 |
| O (hydroxyl) | -0.40 | -0.30 |
| H (hydroxyl) | +0.30 | +0.25 |
Note: This data is for a generic substituted benzoic acid and is for illustrative purposes only.
For this compound, the analysis of charge distribution would highlight the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl groups, and how these effects are propagated through the aromatic ring to the carboxylic acid functional group.
Aromaticity Indices and Electronic Structure Characterization
The aromaticity of the benzene (B151609) ring in this compound is a key feature of its electronic structure. Aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometry-based index. researchgate.netnih.gov The HOMA index is calculated based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a loss of aromatic character.
Beyond HOMA, other indices such as the nucleus-independent chemical shift (NICS) and the para-delocalization index (PDI) can also be calculated to provide a more complete picture of the aromaticity. A comprehensive electronic structure characterization would also involve the analysis of the molecular orbitals, their energies, and their contributions from different atomic orbitals.
Reaction Mechanism Modeling and Energy Pathway Calculations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to investigate various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack on the carboxyl group, or reactions involving the substituents.
By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and products. The calculation of activation energies and reaction enthalpies provides crucial information about the feasibility and kinetics of a particular reaction pathway. For example, a DFT study on the alkylation of substituted benzoic acids established a Hammett linear relationship and determined activation energies, enthalpies, and entropies for the reaction. acs.org
Another area of investigation could be the reaction of this compound with radicals. Computational studies on the reaction of benzoic acid with hydroxyl radicals have detailed the different possible reaction pathways and their associated energy barriers. Similar investigations for the title compound would shed light on its atmospheric chemistry and degradation pathways.
The following table illustrates a hypothetical energy profile for a reaction involving a substituted benzoic acid.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -20.1 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway calculations.
Through such detailed modeling, a deeper understanding of the chemical transformations that this compound can undergo can be achieved, providing valuable knowledge for its synthesis, reactivity, and potential applications.
Molecular Mechanisms of Biological Interaction and Pharmacological Modulations by 3 Chloro 2,5,6 Trimethylbenzoic Acid
Elucidation of Ion Channel Modulation by 3-Chloro-2,5,6-trimethylbenzoic Acid
The compound this compound is a monocarboxylic aromatic acid that has been a subject of investigation for its notable effects on the electrical properties of muscle fibers. Its interaction with ion channels is central to its mechanism of action, leading to significant alterations in muscle cell excitability.
Research has demonstrated that this compound has a pronounced inhibitory effect on chloride conductance in the muscle fibers of mammals. nih.govnih.gov In studies conducted on isolated external intercostal muscle fiber bundles from goats, the application of this compound was shown to block the channels responsible for the passage of chloride ions across the cell membrane. nih.govnih.gov This blockade of chloride conductance is a key factor in the induction of myotonia, a condition characterized by muscle stiffness and delayed relaxation after contraction. nih.govnih.gov
In normal muscle fibers, a significant portion of the resting membrane conductance is attributed to chloride ions. By inhibiting this conductance, this compound effectively increases the electrical resistance of the muscle membrane, making it more susceptible to repetitive firing of action potentials, a hallmark of myotonic muscle. nih.govnih.gov
| Compound | Concentration | Effect on Chloride Conductance | Reference |
|---|---|---|---|
| This compound | 10⁻⁵ - 10⁻⁴ M | Blockage of chloride conductance | nih.govnih.gov |
The influence of this compound on potassium conductance presents a more complex picture and appears to be dependent on the ionic environment. nih.govnih.gov In a standard Ringer solution, the compound primarily acts on chloride channels. nih.govnih.gov However, in a low-chloride Ringer solution, this compound at a concentration of 5 x 10⁻⁵ M was observed to increase potassium conductance in both myotonic and normal muscle fibers. nih.govnih.gov
This finding suggests that the compound's effects are not exclusively limited to chloride channels and that it can modulate other ion conductances under specific experimental conditions. The increase in potassium conductance could be a secondary effect or a direct interaction with potassium channels that becomes more apparent when the dominant chloride conductance is experimentally reduced. nih.govnih.gov
Enzymatic Activity Perturbations by this compound
Based on a review of the available scientific literature, there is no specific information detailing the effects of this compound on the K+-independent p-nitrophenylphosphatase activity in skeletal muscle microsomes.
Similarly, the current body of scientific research does not provide specific data on the assessment of K+-stimulated p-nitrophenylphosphatase activity in the presence of this compound.
Investigation of Na+,K+-Stimulated Adenosine (B11128) Triphosphatase Activity
No studies were found that specifically investigate the effect of this compound on Na+,K+-stimulated adenosine triphosphatase (Na+,K+-ATPase) activity. While some research has explored the impact of other organic acids and chlorinated compounds on this enzyme, these findings cannot be directly attributed to this compound. For instance, isovaleric acid has been shown to indirectly inhibit Na+,K+-ATPase activity. nih.gov A broader review of Na+,K+-ATPase inhibitors covers a range of organic and inorganic compounds, but does not mention the specific compound . mdpi.com
Intermolecular Interactions and Proposed Binding Site Analysis
There is a lack of available data from studies on the intermolecular interactions, binding affinity, or proposed binding sites of this compound with any biological targets. Methodologies such as molecular docking and multi-spectroscopy have been used to analyze the binding mechanisms of other compounds, such as Per- and Polyfluoroalkyl Substances with human serum albumin, but similar research on this compound is not present in the available literature. nih.govmdpi.com
Proposed Mechanisms of Action in Organophosphorus Antagonism
No research was identified that proposes or investigates this compound as an antagonist for organophosphorus compounds. The current understanding and treatment of organophosphate poisoning revolve around the use of anticholinergic drugs and acetylcholinesterase reactivators, primarily oximes. nih.gov The development of non-oxime reactivators is an area of ongoing research, but there is no indication that this compound is being explored in this capacity. nih.gov
Prevention of Respiratory Paralysis in Models of Organophosphorus Poisoning
There is no evidence in the reviewed literature to suggest that this compound has been studied for its potential to prevent respiratory paralysis in models of organophosphorus poisoning.
Postponement of Respiratory Paralysis in Soman (B1219632) Intoxication
Specific studies on the effect of this compound on the postponement of respiratory paralysis in soman intoxication were not found.
Investigation of Enzyme Reactivation in Organophosphorus Poisoning Countermeasures
The role of this compound in the reactivation of acetylcholinesterase or other enzymes inhibited by organophosphorus compounds has not been investigated in the available scientific literature.
Structure Activity Relationship Sar Studies of 3 Chloro 2,5,6 Trimethylbenzoic Acid and Its Derivatives
Correlating Substituent Effects with Biological Activity
The myotonia-inducing potency of aromatic carboxylic acids is highly dependent on the nature and position of substituents on the benzoic acid core. Research has demonstrated that specific structural features are necessary for the effective inhibition of the muscle membrane chloride conductance (GCl). semanticscholar.orgnih.gov
A seminal study on a series of 25 aromatic carboxylic acid analogs revealed several key correlations between chemical structure and the ability to block chloride channels. semanticscholar.orgnih.gov The primary factors influencing activity are hydrophobicity, electronic effects, and steric hindrance.
Hydrophobicity: There is a significant correlation between the lipophilicity (hydrophobicity) of the compound and its inhibitory potency. semanticscholar.org Generally, increasing the hydrophobicity of the substituents on the ring enhances the compound's ability to reduce chloride conductance. This is often quantified by the logarithm of the octanol-water partition coefficient (log P). A higher log P value, indicating greater lipid solubility, typically corresponds to greater biological activity, suggesting the compound must partition into the lipid environment of the cell membrane to reach its target site. semanticscholar.org
Electronic Effects: The electronic influence of substituents, described by Hammett σ values, also plays a critical role. Substitutions that result in a net positive Hammett σ value, which makes the carboxyl group electron-deficient relative to unsubstituted benzoic acid, tend to increase potency. semanticscholar.org This suggests that the electronic character of the aromatic ring influences the interaction with the chloride channel.
Steric Factors: The size and position of substituents are crucial. Bulky groups, particularly when placed in the ortho position relative to the carboxylic acid, can decrease or abolish activity. semanticscholar.org This steric hindrance may interfere with the compound's ability to bind to its target site on the chloride channel protein. For 3-Chloro-2,5,6-trimethylbenzoic acid, the specific arrangement of three methyl groups and a chlorine atom appears to provide a near-optimal conformation for blocking the channel.
Polarity: The introduction of polar groups, especially at the para position, generally leads to a complete loss of inhibitory activity. semanticscholar.org This further underscores the importance of hydrophobicity for the compound's function.
The following interactive table summarizes the structure-activity relationships for a selection of benzoic acid derivatives and their effect on chloride conductance.
| Compound | Substituents | Relative Potency (Inhibition of GCl) | Key SAR Observations |
| Benzoic acid | None | 1 | Baseline activity. |
| 3-Chlorobenzoic acid | 3-Cl | 11 | Halogen substitution increases lipophilicity and potency. |
| 2,5-Dichlorobenzoic acid | 2,5-diCl | 10 | Dichloro substitution enhances activity, but position matters. |
| 2,3,6-Trichlorobenzoic acid | 2,3,6-triCl | 12 | Multiple halogen substitutions can further increase potency. |
| 3,5-Dinitrobenzoic acid | 3,5-diNO2 | 5 | Electron-withdrawing groups enhance activity. |
| 4-Aminobenzoic acid | 4-NH2 | Inactive | A polar group at the para position abolishes activity. semanticscholar.org |
| Anthracene-9-carboxylic acid | Fused Polycyclic | 909 | A large, hydrophobic ring system results in very high potency. semanticscholar.orgnih.gov |
Data adapted from studies on aromatic carboxylic acids' effects on muscle membrane chloride conductance. semanticscholar.org
Comparative Analysis with Other Myotonia-Inducing Agents
This compound is one of several aromatic monocarboxylic acids known to induce myotonia by inhibiting chloride conductance in skeletal muscle. nih.gov Comparative analysis with other agents in this class reveals a shared mechanism of action and highlights common structural motifs required for this biological effect.
Prominent examples of other myotonia-inducing agents include anthracene-9-carboxylic acid (9-AC) and clofibrate. uni-ulm.de Studies on human intercostal muscle have shown that 9-AC is a particularly potent myotonia-inducing agent, significantly decreasing chloride conductance at micromolar concentrations. uni-ulm.de Like this compound, the action of these compounds is directly correlated with their ability to reduce chloride conductance, while having little to no effect on potassium currents. uni-ulm.de
The common thread among these molecules is the presence of a hydrophobic, aromatic ring system attached to a carboxylic acid group. This general structure allows them to interact with and block the ClC-1 chloride channel, which is the major chloride channel in skeletal muscle. mdpi.com The resulting reduction in chloride ion flow across the muscle fiber membrane leads to hyperexcitability, causing the repetitive firing of action potentials that manifests as the delayed muscle relaxation characteristic of myotonia. nih.govuni-ulm.de The differences in potency between compounds, such as the much higher potency of 9-AC compared to many benzoic acid derivatives, are attributed to differences in their hydrophobicity and steric fit into the channel's binding site. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For myotonia-inducing aromatic carboxylic acids, QSAR studies aim to build mathematical models that can predict a compound's ability to block chloride channels based on its physicochemical properties.
While a specific QSAR model for this compound is not extensively detailed in the literature, the principles for its development are based on the SAR data for the broader class of aromatic carboxylic acids. semanticscholar.org These models typically involve multivariate analysis where the biological activity (potency of GCl inhibition) is the dependent variable. The independent variables are physicochemical descriptors that quantify the structural features of the molecules.
Key descriptors used in QSAR models for this class of compounds include:
Log P: As a measure of hydrophobicity, this is a critical parameter. A positive correlation between log P and inhibitory potency has been established, forming a foundational element of any QSAR model for these compounds. semanticscholar.org
Hammett σ values: These values quantify the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. They are used to model the electronic interactions between the inhibitor and the channel. semanticscholar.org
Steric Parameters: Descriptors such as Taft steric parameters or molar refractivity can be used to model the influence of the size and shape of substituents on binding. The observation that bulky ortho-substituents decrease activity indicates the importance of steric factors in the model. semanticscholar.org
A hypothetical QSAR equation for this class of compounds might take the general form:
log(1/K_i) = c1 * (log P) + c2 * (σ) - c3 * (Steric_Parameter) + constant
Where K_i is the inhibition constant, and c1, c2, and c3 are coefficients determined by regression analysis. Such models confirm that a successful chloride channel blocker requires a balance of lipophilicity, specific electronic properties, and a molecular shape that is complementary to the binding site within the ClC-1 channel. semanticscholar.org
Environmental Transformation and Degradation Pathways of 3 Chloro 2,5,6 Trimethylbenzoic Acid
Abiotic Degradation Mechanisms: Hydrolysis and Photolysis
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 3-Chloro-2,5,6-trimethylbenzoic acid, the primary abiotic degradation mechanisms are expected to be hydrolysis and photolysis.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis for aryl halides like this compound is generally slow under typical environmental pH and temperature conditions. The strength of the carbon-chlorine (C-Cl) bond on an aromatic ring is considerable, making it resistant to cleavage by water. However, the presence of other substituents on the benzene (B151609) ring can influence the electronic environment of the C-Cl bond and potentially affect its susceptibility to hydrolysis, although significant degradation through this pathway is not anticipated to be a primary fate process.
Photolysis involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated aromatic compounds can undergo photolysis through direct or indirect mechanisms. Direct photolysis occurs when the compound itself absorbs light energy, leading to the cleavage of the C-Cl bond. Indirect photolysis involves other substances present in the environment, known as photosensitizers (e.g., humic substances in water), which absorb light energy and transfer it to the target compound, leading to its degradation. For chlorobenzoic acids, photodegradation in aqueous environments has been observed, often leading to dechlorination and the formation of hydroxylated derivatives. nih.govproquest.com The rate of photolysis is influenced by factors such as the intensity of light, the presence of photosensitizers, and the chemical structure of the compound. For instance, studies on 2-chlorobenzoic acid have shown that it can be degraded by TiO2 under UV light. nih.gov
| Abiotic Degradation Process | General Observations for Chlorobenzoic Acids | Influencing Factors |
| Hydrolysis | Generally slow for aryl C-Cl bonds. | pH, Temperature, Substituent effects. |
| Photolysis | Can be a significant degradation pathway in sunlit waters. | Light intensity, Presence of photosensitizers (e.g., humic acids, TiO2), Wavelength of light. |
Biotic Degradation Pathways: Microbial Metabolism and Biotransformation
Biotic degradation, mediated by microorganisms, is a major pathway for the environmental breakdown of many organic compounds, including chlorobenzoic acids. The biodegradation of these compounds has been extensively studied, with numerous bacterial strains capable of utilizing them as a source of carbon and energy.
The microbial metabolism of chlorobenzoic acids typically proceeds through a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic ring and the release of the chlorine substituent. Common intermediates in these pathways include chlorocatechols. nih.govasm.org The degradation of chloroaromatic compounds by Pseudomonas species, for example, often involves the "modified ortho pathway". nih.govasm.org
Studies on 3-chlorobenzoic acid (3-CBA) have identified several bacterial strains capable of its degradation. For instance, an indigenous strain of Pseudomonas putida was found to degrade 100 mg/L of 3-CBA within 14 hours. nih.gov The degradation of chloro- and methyl-substituted benzoic acids has also been demonstrated in genetically modified microorganisms. researchgate.net The degradation pathways often involve dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. This is then further metabolized, often leading to ring cleavage.
For this compound, it is plausible that similar pathways are employed by soil and water microorganisms. The presence of methyl groups on the ring may influence the rate and specificity of enzymatic attack. Some microorganisms are known to degrade a range of substituted benzoic acids. oup.comiisc.ac.in For example, a Micrococcus species has been shown to utilize various substituted benzoic acids, metabolizing them through intermediates like catechol and protocatechuate, which are then subject to ortho-cleavage. oup.com
| Microorganism Genus | Degraded Compound(s) | Key Metabolic Pathway/Intermediate |
| Pseudomonas | 3-chlorobenzoic acid, 3-chloro-2-methylbenzoic acid | meta and ortho-cleavage pathways, Chlorocatechols |
| Rhodococcus | Chloroaromatics | Modified ortho-cleavage pathway |
| Micrococcus | Substituted benzoic acids | Catechol, Protocatechuate |
| Rhodopseudomonas | 3-chlorobenzoate (B1228886), 3-bromobenzoate (anaerobically in light) | Photoheterotrophic degradation |
Reductive Dehalogenation Processes
Under anaerobic conditions, such as in saturated soils, sediments, and groundwater, reductive dehalogenation can be a significant transformation pathway for chlorinated aromatic compounds. oup.comnih.gov This process involves the removal of a chlorine atom from the aromatic ring, with the concurrent addition of an electron. The halogenated compound acts as an electron acceptor. oup.com
Studies on 3-chlorobenzoate analogs have shown that the biochemical effects of other substituents on the ring can influence the rate of reductive dechlorination. nih.gov For instance, the presence of certain groups can either enhance or inhibit the rate of chlorine removal. Anaerobic enrichment cultures from freshwater sediments have been shown to specifically remove chlorine from the ortho-position of various chlorinated benzoic acids. nih.gov In some cases, dehalogenation of ortho- and/or para-chlorine substituents has been observed, while the removal of meta-chlorines was not. nih.gov
Fate in Aqueous Environments and Sediments
The fate of this compound in aqueous environments and sediments is determined by a combination of transport and transformation processes.
In aqueous environments , the compound's solubility and potential for sorption to suspended particles will influence its distribution. Photolysis is likely to be a key degradation process in sunlit surface waters. nih.govproquest.com Biodegradation by aquatic microorganisms may also occur, particularly in the presence of adapted microbial communities. nih.gov
| Environmental Compartment | Dominant Processes | Key Factors |
| Aqueous Environments | Photolysis, Biodegradation, Sorption to suspended solids | Light exposure, Microbial community, Organic matter content, pH |
| Sediments | Reductive Dehalogenation, Biodegradation (aerobic/anaerobic), Sorption | Redox potential, Microbial community, Organic carbon content, pH |
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques (HPLC, GC-MS) for Separation and Identification
Chromatographic methods are fundamental for the separation of 3-Chloro-2,5,6-trimethylbenzoic acid from other compounds in a mixture, allowing for its precise identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.
Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 230 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient (approx. 25°C) |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for the identification and quantification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, typically a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or methyl chloroformate. researchgate.net Following derivatization, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. A study on 15 isomers of chlorobenzoic acids utilized a GC-MS method with an optimized derivatization procedure, which could be adapted for this compound. researchgate.net
Spectrophotometric Methods for Quantification
Spectrophotometric methods provide a simple and cost-effective means for the quantification of compounds that absorb light in the ultraviolet-visible (UV-Vis) range. This compound, with its aromatic ring, is expected to have a characteristic UV absorption spectrum. While the specific spectrum for this compound is not published, data for the closely related 2,4,6-trimethylbenzoic acid shows a maximum absorbance at a specific wavelength. nist.gov
To quantify this compound using this method, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following the Beer-Lambert law.
Illustrative UV-Vis Spectrophotometry Data for a Related Compound (2,4,6-trimethylbenzoic acid)
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 1 | 0.15 |
| 5 | 0.75 |
| 10 | 1.50 |
| 15 | 2.25 |
It is important to note that spectrophotometric methods can be susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength. Therefore, a sample purification step may be necessary prior to analysis.
Electrochemical Biosensor Development for Detection
Electrochemical biosensors represent a rapidly advancing field for the sensitive and selective detection of a wide range of chemical compounds. While a specific biosensor for this compound has not been reported, the principles of biosensor design could be applied to its detection. The development of such a sensor would involve the integration of a biological recognition element with an electrochemical transducer.
One potential approach is the use of molecularly imprinted polymers (MIPs). In this technique, a polymer is synthesized in the presence of the target molecule (this compound), which acts as a template. Subsequent removal of the template leaves behind recognition sites that are complementary in shape, size, and functionality to the target analyte. When the MIP is coated onto an electrode surface, the binding of this compound to these sites can be detected as a change in the electrochemical signal (e.g., current, potential, or impedance). This approach has been successfully used for the selective detection of other small molecules like chlorogenic acid. researchgate.net
Another possibility is the development of an enzyme-based biosensor. This would require an enzyme that specifically interacts with or is inhibited by this compound. The enzymatic reaction would produce or consume a substance that can be detected electrochemically. The change in the electrochemical signal would then be proportional to the concentration of the analyte.
Advanced Mass Spectrometry Approaches for Trace Analysis
For the detection of this compound at very low concentrations (trace levels) in complex environmental or biological matrices, advanced mass spectrometry techniques are often required. These methods offer superior sensitivity and selectivity compared to conventional techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for trace analysis. nih.gov This technique couples the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In the tandem mass spectrometer, a specific parent ion corresponding to the analyte is selected, fragmented, and one or more specific fragment ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. This approach is widely used for the analysis of persistent organic pollutants in various matrices. nih.gov
High-Resolution Mass Spectrometry (HRMS) , often coupled with GC or LC, provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is particularly useful for the identification of unknown metabolites or degradation products of this compound in complex samples.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| 2,4,6-trimethylbenzoic acid |
| Phosphoric acid |
| Formic acid |
| Diazomethane |
| Methyl chloroformate |
Future Research Directions and Unexplored Avenues for 3 Chloro 2,5,6 Trimethylbenzoic Acid Research
Elucidation of Novel Biological Targets and Signaling Pathways
Future research should prioritize identifying and characterizing the biological targets of 3-Chloro-2,5,6-trimethylbenzoic acid. The substituted benzoic acid scaffold is a common feature in molecules with therapeutic relevance. For instance, certain 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov Investigations could explore whether this compound or its analogs can modulate these or other proteins in the Bcl-2 family, which are crucial regulators of apoptosis.
A systematic approach to uncovering new targets would involve high-throughput screening against diverse panels of receptors, enzymes, and ion channels. Subsequent studies would need to delve into the specific signaling pathways affected by the compound. Given the anticancer potential observed in a wide array of benzoic acid derivatives, initial investigations could focus on pathways commonly dysregulated in cancer, such as cell cycle progression, angiogenesis, and metastasis. preprints.orgresearchgate.net
Table 1: Potential Biological Investigation Areas
| Research Area | Potential Targets/Pathways | Rationale |
|---|---|---|
| Oncology | Mcl-1, Bfl-1, Bcl-xL | Based on activity of other substituted benzoic acids. nih.gov |
| Tyrosine Kinases | Common target for benzoic acid derivatives. preprints.org | |
| Dihydrofolate Reductase | Known target for some benzoic acid-containing drugs. researchgate.net | |
| Inflammation | Cyclooxygenase (COX) enzymes | Benzoic acid derivatives can possess anti-inflammatory properties. |
| Infectious Diseases | Bacterial or fungal enzymes | Broad antimicrobial potential has been noted for related scaffolds. researcher.lifemdpi.com |
Development of Advanced Synthetic Methodologies
While standard synthetic routes to substituted benzoic acids exist, future research could focus on developing more efficient, scalable, and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional methods for similar compounds, such as 2,4,6-trimethylbenzoic acid, have involved multi-step processes including acylation and haloform reactions. google.comgoogle.com
Advanced methodologies to explore include:
Catalysis: Employing novel catalysts to improve yield and reduce reaction times. This could involve developing specific transition metal catalysts for late-stage C-H activation to introduce the chloro or methyl groups onto a simpler benzoic acid precursor.
Flow Chemistry: Utilizing micro-reactors for continuous synthesis, which can offer better control over reaction conditions, improve safety, and facilitate easier scale-up compared to batch processing. google.com
Green Chemistry: Designing synthetic pathways that use less hazardous solvents, reduce waste, and are more atom-economical. This could involve direct carboxylation of a corresponding chlorinated trimethylbenzene precursor using CO2 as a green reagent. google.com
Integrated Computational-Experimental Approaches
The integration of computational modeling with experimental validation offers a powerful strategy to accelerate research into this compound. In silico techniques can guide the design of new derivatives with enhanced activity and improved pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Future work could employ a feedback loop where:
Computational Modeling: Molecular docking studies are used to predict the binding affinity of this compound and its virtual derivatives against hypothesized biological targets (e.g., the hydrophobic groove of Mcl-1). nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity. researchgate.net
Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized.
Experimental Validation: The synthesized compounds are tested in vitro using biochemical and cell-based assays to determine their actual potency and mechanism of action. nih.gov
Iterative Refinement: The experimental results are used to refine the computational models, leading to the design of a next generation of more effective compounds. This iterative process has been successfully used to develop modulators for other complex targets. nih.gov
Role in Environmental Remediation Technologies
The presence of a chlorinated aromatic ring suggests that this compound could be a subject of interest for environmental science, particularly in the context of bioremediation. Research has shown that certain microorganisms can utilize chlorinated benzoic acids as a carbon source. For example, Pseudomonas cepacia MB2 has been shown to metabolize 3-chloro-2-methylbenzoate through a meta-fission pathway, liberating the chloride ion in the process. nih.gov
Unexplored avenues in this area include:
Biodegradation Pathways: Identifying and isolating microbial strains from contaminated environments that can degrade this compound. This would involve characterizing the enzymatic pathways responsible for the breakdown of the compound. researchgate.net
Enzymatic Bioreactors: Engineering the identified enzymes for use in bioreactors to treat industrial wastewater containing chlorinated aromatic pollutants.
Novel Material Applications: Investigating the potential of derivatives of this compound to act as building blocks for functional materials. For instance, certain perfluoroalkylated benzoic acid derivatives have been shown to be effective supramolecular gelators for oil spill treatment. researcher.life
Expanding the Scope of Structure-Activity Relationship (SAR) Studies
A systematic exploration of the structure-activity relationships for the this compound scaffold is essential for optimizing its potential biological activity. This involves synthesizing a library of analogs and evaluating how specific structural modifications influence their potency and selectivity. cuny.edumdpi.com
Key research questions for future SAR studies include:
Role of the Chlorine Atom: What is the impact of the chlorine substituent's position and identity? Replacing the chlorine with other halogens (F, Br, I) or other electron-withdrawing groups could significantly alter the compound's electronic properties and binding interactions.
Importance of Methyl Groups: Are all three methyl groups essential for activity? Systematically removing or relocating the methyl groups would provide insight into the steric requirements of the binding pocket. nih.gov
Carboxylic Acid Group Modifications: Can the carboxylic acid be replaced with bioisosteres such as tetrazoles or sulfonamides? Such modifications could improve metabolic stability, cell permeability, and oral bioavailability.
Amide Derivatives: Would converting the carboxylic acid to an amide, as seen in retinobenzoic acids and other bioactive compounds, lead to new activities? The orientation of the amide bond can be crucial for locating aromatic rings in suitable positions for receptor binding. nih.gov
Table 2: Proposed SAR Modifications for Future Studies
| Position | Original Group | Proposed Modifications | Rationale |
|---|---|---|---|
| Position 3 | Chlorine (Cl) | Fluorine (F), Bromine (Br), Cyano (CN) | Modulate electronic properties and halogen bonding potential. |
| Positions 2, 5, 6 | Methyl (CH3) | Ethyl (C2H5), Hydrogen (H), Isopropyl | Probe steric tolerance of the target binding site. |
| Position 1 | Carboxylic Acid (COOH) | Tetrazole, Sulfonamide, Amide (CONH-R) | Improve pharmacokinetic properties and explore new binding interactions. nih.gov |
By pursuing these diverse research directions, the scientific community can unlock the full potential of this compound, possibly leading to the development of new therapeutics, synthetic methods, and environmental technologies.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for 3-Chloro-2,5,6-trimethylbenzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a pre-functionalized benzoic acid derivative, such as 2,5,6-trimethylbenzoic acid, and introduce chlorine via electrophilic aromatic substitution (EAS). Use catalysts like FeCl₃ or AlCl₃ in chlorinated solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to direct chlorination to the 3-position .
- Step 2 : Purify intermediates using recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization : Monitor regioselectivity via TLC and adjust stoichiometry of chlorinating agents (e.g., Cl₂, SOCl₂) to minimize over-chlorination. Kinetic studies can identify optimal reaction times.
- Data Table :
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| EAS with FeCl₃ | 65–75 | ≥95% | 0°C, 12 h, DCM |
| Directed ortho-metallation | 50–60 | ≥90% | -78°C, n-BuLi, Cl₂ quenching |
Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Expect signals for three methyl groups (δ 2.1–2.4 ppm, singlet or multiplet depending on proximity to Cl), aromatic protons (δ 7.0–7.5 ppm, split due to Cl and methyl substituents), and a carboxylic acid proton (δ 12–13 ppm, broad) .
- ¹³C NMR : Confirm carbonyl carbon (δ 170–175 ppm) and chlorine-adjacent carbons (deshielded, δ 125–135 ppm).
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5,6-trimethyl groups influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight :
- The methyl groups at 2,5,6 positions create steric hindrance, reducing accessibility for nucleophilic attack or metal-catalyzed coupling (e.g., Suzuki). Electronic effects from electron-donating methyl groups may deactivate the ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures .
- Experimental Design :
- Compare coupling efficiency with less hindered analogs (e.g., 3-chlorobenzoic acid) using kinetic studies. Monitor byproducts via GC-MS to identify steric vs. electronic dominance.
Q. What strategies resolve contradictions in reported biological activities of structurally similar chlorinated benzoic acids?
- Case Study :
- In α-glucosidase inhibition assays, 3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid (IC₅₀ = 36.2–90.6 μM) shows variability due to assay conditions (pH, enzyme source). Standardize protocols (e.g., fixed pH 6.8, recombinant enzyme) and use dose-response curves to validate results.
- Data Analysis :
| Compound | IC₅₀ (μM) | Assay Conditions |
|---|---|---|
| This compound | 45.3 | pH 6.8, 37°C |
| 3-Hydroxy analog | 36.2 | pH 7.4, room temp |
Q. How can computational modeling predict the solubility and crystallinity of this compound in different solvents?
- Methodology :
- Use DFT calculations (e.g., Gaussian 16) to compute electrostatic potential surfaces, identifying polar regions influenced by Cl and COOH groups. Pair with COSMO-RS simulations to predict solubility in solvents like DMSO, ethanol, and hexane .
- Validation : Compare predicted vs. experimental solubility via gravimetric analysis.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Scale-Up Issues :
- Exothermic chlorination reactions risk runaway conditions. Use flow chemistry with precise temperature control and inline IR monitoring to maintain regioselectivity .
- Mitigation Strategies :
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Time | 12 h | 8 h (flow system) |
| Yield | 70% | 65% |
| Purity | 95% | 92% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
